5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole
Description
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring linked via a methyl group to a brominated pyrazole moiety. The tetrazole group, a five-membered aromatic ring with four nitrogen atoms, is known for its strong electron-withdrawing properties and role in medicinal chemistry, often enhancing binding affinity in bioactive molecules .
Properties
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN6/c1-4-7(8)5(2)14(11-4)3-6-9-12-13-10-6/h3H2,1-2H3,(H,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOGTMZLOAQULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=NNN=N2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182809 | |
| Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683274-70-6 | |
| Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=683274-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a 1,3-dicarbonyl compound to form the pyrazole ring . The bromine and methyl groups are introduced through electrophilic substitution reactions. The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents that are cost-effective and environmentally friendly are preferred to ensure scalability and sustainability .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that compounds similar to 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Various derivatives have been tested against a range of bacteria and fungi, revealing effective inhibitory activity. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research indicates that pyrazole derivatives can reduce inflammation through the inhibition of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Agricultural Science
Pesticidal Applications
this compound derivatives have been explored for their pesticidal properties. They can act as effective herbicides or insecticides by targeting specific biological pathways in pests while minimizing harm to non-target organisms. Field trials have shown promising results in controlling crop pests without significant phytotoxicity .
Plant Growth Regulators
In addition to their pesticidal effects, certain derivatives may function as plant growth regulators. Research indicates that these compounds can influence plant growth parameters such as height, leaf area, and overall biomass, potentially enhancing crop yields under stress conditions .
Materials Science
Polymer Chemistry
In materials science, this compound has been investigated for its role in polymer synthesis. Its unique structure allows it to be incorporated into polymer matrices, resulting in materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in various applications ranging from coatings to structural components .
Nanotechnology
The compound's properties are also being explored in nanotechnology. It can serve as a precursor for synthesizing nanoparticles with specific functionalities. These nanoparticles have potential applications in drug delivery systems and diagnostic imaging due to their biocompatibility and ability to be functionalized with targeting ligands .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methyl groups can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Bioactivity : While direct data on the target compound’s bioactivity are absent, analogs like triazole-thiol derivatives exhibit antimicrobial and fungicidal activities, suggesting the brominated pyrazole moiety’s role in targeting microbial enzymes .
- Solubility and Acidity : The tetrazole’s NH groups (pKa ~4–5) are more acidic than oxadiazole-thiol (predicted pKa ~8.42), favoring ionization under physiological conditions, which may enhance solubility but reduce membrane permeability compared to neutral oxadiazole derivatives .
Crystallographic and Computational Insights
Crystal structures of related brominated pyrazoles (e.g., 3,5-Bis(4-bromo-phenyl)-1-phenyl-4,5-dihydro-1H-pyrazole) reveal intermolecular C–Br···π interactions, stabilizing molecular packing . Computational tools like SHELXL and Multiwfn are critical for refining crystal structures and analyzing electron density distributions, aiding in rational drug design .
Biological Activity
5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole (CAS Number: 175202-84-3) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound belongs to a broader class of heterocyclic compounds known for their pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C8H9BrN4OS
- Molecular Weight : 289.15 g/mol
- IUPAC Name : 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-1,3,4-oxadiazole-2-thiol
- SMILES Notation : CC1=NN(CC2=NN=C(S)O2)C(C)=C1Br
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines. In a study involving the evaluation of pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), compounds demonstrated cytotoxic effects comparable to standard chemotherapeutics like doxorubicin .
Table 1: Antitumor Efficacy of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 2.24 |
| Doxorubicin | MDA-MB-231 | 3.86 |
| Pyrazole Derivative | MCF-7 | 6.43 |
| Pyrazole Derivative | MDA-MB-231 | 9.15 |
Anti-inflammatory Activity
In addition to antitumor properties, pyrazole derivatives are noted for their anti-inflammatory effects. Studies suggest that these compounds inhibit key inflammatory pathways, potentially reducing cytokine production and inflammation markers in vitro .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. A review highlighted that certain synthesized pyrazoles exhibited notable antifungal activity against common pathogens . The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.
Case Studies
Several case studies have been conducted to evaluate the specific biological activities of related pyrazole compounds:
- Anticancer Study : A study investigated the effects of a series of pyrazole derivatives on human cancer cell lines, revealing that modifications in the pyrazole structure significantly influenced their cytotoxicity and selectivity towards cancer cells .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrazole derivatives in animal models, demonstrating that these compounds could effectively reduce edema and inflammatory markers when administered at therapeutic doses .
- Antimicrobial Testing : A comprehensive evaluation of various pyrazoles showed promising results against resistant strains of bacteria and fungi, suggesting their potential as new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.
- Modulation of Inflammatory Pathways : They may affect the NF-kB pathway and other inflammatory mediators.
- Interaction with Microbial Targets : The structural features allow for interaction with microbial enzymes or cell wall components.
Q & A
Q. What are the optimal synthetic routes for preparing 5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-2H-tetrazole?
- Methodological Answer : A common approach involves coupling pre-synthesized pyrazole and tetrazole moieties. For example, the brominated pyrazole precursor (e.g., 4-bromo-1,3,5-trimethyl-1H-pyrazole) can be alkylated with a tetrazole-containing methyl group under reflux conditions in polar aprotic solvents like DMSO or ethanol. The reaction typically requires acid catalysis (e.g., glacial acetic acid) and prolonged heating (12–18 hours) to achieve moderate yields (65–70%). Post-synthesis purification involves recrystallization using water-ethanol mixtures .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the substitution pattern of the pyrazole and tetrazole rings.
- Elemental Analysis : Validates purity by matching experimental C, H, N, and Br percentages with theoretical values.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation pattern.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm, tetrazole ring vibrations at ~1450 cm) .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer : Use thin-layer chromatography (TLC) with silica plates and a polar solvent system (e.g., ethyl acetate/hexane) to monitor reaction progress. Final purity is confirmed via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) or melting point determination (compare observed m.p. with literature values, e.g., 141–143°C for analogous compounds) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of derivatives of this compound?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, animal models) to isolate variables like solvent effects or dosing regimens.
- Meta-Analysis : Systematically review literature to identify trends (e.g., higher activity in derivatives with electron-withdrawing substituents).
- Mechanistic Studies : Use biochemical assays (e.g., enzyme inhibition, receptor binding) to confirm target specificity. For example, tetrazole derivatives often interact with metalloenzymes or act as bioisosteres for carboxylates .
Q. How can X-ray crystallography elucidate the structural and electronic features influencing this compound’s reactivity?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example:
- The tetrazole ring’s planarity and conjugation with the pyrazole moiety can be confirmed.
- Bromine’s steric and electronic effects on neighboring groups (e.g., methyl substituents) are quantified.
- Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, achieving R factors <0.05 .
Q. What in silico methods are suitable for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- Molecular Docking : Predict binding affinities to targets like carbonic anhydrases or prostaglandin synthases, which are structurally related to pyrazole-tetrazole systems .
- QSAR Modeling : Correlate substituent effects (e.g., bromine’s lipophilicity) with bioavailability using descriptors like logP and polar surface area.
- ADMET Prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity profiles .
Q. How can researchers design derivatives to enhance selectivity for specific biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace bromine with fluorine for improved metabolic stability).
- Bioisosteric Replacement : Substitute the tetrazole ring with carboxylate or sulfonamide groups while retaining activity.
- Fragment-Based Design : Use crystallographic data to identify critical binding motifs (e.g., the methyl group’s role in hydrophobic interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
